2-Methylbut-3-yn-1-ol
Description
Scope of the Academic Review: Focus on 2-Methylbut-3-yn-2-ol (CAS 115-19-5) in Research Contexts
2-Methylbut-3-yn-2-ol, also known as methylbutynol (B8815637) (MBY), is a significant organic compound with the chemical formula C5H8O. wikipedia.orgontosight.ai Identified by the CAS number 115-19-5, this compound is classified as a tertiary alcohol containing both a hydroxyl group and an alkyne functional group. wikipedia.org Its unique bifunctional nature makes it a versatile building block and intermediate in various fields of chemical research and industrial applications. ontosight.aiinnospk.com This review will focus on the academic research surrounding MBY, delving into its historical development, structural characteristics, and its diverse applications in polymer science, catalysis, and organic synthesis. The discussion will be confined to its role in these research areas, excluding topics such as dosage or safety profiles.
Historical Context of Research and Development Pathways
The synthesis of 2-methylbut-3-yn-2-ol is primarily achieved through the ethynylation of acetone (B3395972). wikipedia.orgwikipedia.org This reaction involves the condensation of acetylene (B1199291) and acetone, a process that can be catalyzed by a base (Favorskii reaction) or Lewis acids. wikipedia.org Industrially, this process has been refined over the years. For instance, a method utilizing liquid potassium hydroxide (B78521) as a catalyst and liquid ammonia (B1221849) as a solvent for a homogeneous reaction between acetylene and acetone has been developed. google.com This approach is noted for its efficiency, high yield, and reduced production costs. google.com The production of MBY has been significant, with production volumes in Germany reaching 1,000 to 5,000 tons in 1991, highlighting its importance as a high production volume chemical. wikipedia.orgoecd.org
Historically, a significant portion of MBY was used as a stabilizer for 1,1,1-trichloroethane. wikipedia.orgoecd.org However, with the phasing out of this solvent, the primary application of MBY has shifted towards its use as an intermediate in the synthesis of a wide range of other chemicals. oecd.org
Overview of Structural Features and Reactivity in Academic Studies
2-Methylbut-3-yn-2-ol is a colorless liquid with a characteristic odor. wikipedia.orgontosight.ai Its structure, featuring a terminal alkyne and a tertiary alcohol on adjacent carbons, is the key to its reactivity. wikipedia.org The presence of the triple bond allows for reactions such as hydrogenation and coupling reactions, while the hydroxyl group can undergo typical alcohol reactions. innospk.comunil.ch
The reactivity of the carbon-carbon triple bond is a central focus of academic study. For example, in the presence of a suitable catalyst, the triple bond can be selectively hydrogenated to a double bond, forming 2-methyl-3-buten-2-ol (B93329) (MBE), an important precursor for vitamins. researchgate.netmdpi.com The triple bond also participates in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where it can be coupled with aryl halides to form more complex molecules. beilstein-journals.org This reactivity makes MBY a valuable tool for synthetic chemists, allowing for the construction of intricate carbon skeletons. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
2-methylbut-3-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h1,5-6H,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLPJHIEFRSZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973946 | |
| Record name | 2-Methylbut-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
584-00-9 | |
| Record name | 2-Methyl-3-butyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbut-3-yn-1-ol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbut-3-yn-1-ol | |
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| Record name | 2-methylbut-3-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.661 | |
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Synthetic Methodologies for 2 Methylbut 3 Yn 2 Ol
Industrial Production Approaches
The industrial synthesis of 2-methylbut-3-yn-2-ol is primarily achieved through the condensation of acetylene (B1199291) and acetone (B3395972). wikipedia.orgwikipedia.orggoogle.com This process, a cornerstone of its large-scale production, is crucial as the compound serves as a key precursor in the manufacturing of various commercially important substances like terpenes, terpenoids, vitamins, and fragrances. wikipedia.orgoecd.org
One of the prominent industrial methods is a variation of the Favorskii reaction, which involves the ethynylation of acetone. wikipedia.org This can be carried out using alkali metal hydroxides, such as potassium hydroxide (B78521), as a catalyst. wikipedia.orggoogle.com A common industrial approach involves reacting acetylene with acetone in the presence of a catalyst, often under pressure. For instance, a patented method describes dissolving acetylene in liquid ammonia (B1221849) and reacting it with acetone using a potassium hydroxide solution as a catalyst. google.com This homogeneous reaction system is reported to have fewer side reactions and a higher yield. google.com The reaction parameters, such as the ratios of reactants and catalyst, temperature, and reaction time, are carefully controlled to optimize the yield and efficiency of the process. google.com For example, a process can achieve an 82.5% yield at 40°C and 2.1 MPa. Another industrial process involves using a tower reactor where acetylene and acetone flow counter-currently to the catalyst. google.com
The Reppe process, which utilizes metal acetylides, is also significant for the industrial production of alkynyl alcohols, including 2-methylbut-3-yn-2-ol. wikipedia.org This method is particularly effective for the addition of acetylene to ketones. wikipedia.org Following synthesis, purification is typically achieved through fractional distillation. Given that 2-methylbut-3-yn-2-ol forms an azeotrope with water, this purification step is critical. The production volumes are substantial, with one German manufacturer reporting a production level of 1,000-5,000 tons in 1991, and a Swiss manufacturer producing 5,000-10,000 tons in the same year, primarily for use as an intermediate. oecd.org
Laboratory-Scale Preparation Routes
In the laboratory, the synthesis of 2-methylbut-3-yn-2-ol is most commonly achieved through the condensation of acetylene with acetone, a reaction broadly known as the Favorskii reaction. wikipedia.orgwikipedia.org This can be performed under various catalytic conditions.
Acetylene-Ketone Condensation (Favorskii Reaction)
The Favorskii reaction involves the nucleophilic addition of an acetylide to a ketone. wikipedia.org In the case of 2-methylbut-3-yn-2-ol synthesis, the acetylide is generated from acetylene, which then attacks the carbonyl carbon of acetone. wikipedia.orgwikipedia.org
Base-promoted Favorskii reactions are a common method for synthesizing 2-methylbut-3-yn-2-ol. wikipedia.orgontosight.ai Strong bases like potassium hydroxide (KOH) are used to deprotonate acetylene, forming a potassium acetylide intermediate in situ. wikipedia.org This highly nucleophilic acetylide then readily attacks the electrophilic carbonyl carbon of acetone. The subsequent protonation of the resulting alkoxide yields the final product, 2-methylbut-3-yn-2-ol. wikipedia.org
To suppress side reactions, such as aldol (B89426) condensation, these reactions are often carried out under anhydrous conditions and at low temperatures, typically between 0–5°C. wikipedia.org Under these controlled conditions, yields of around 75% can be achieved. The use of a superbase system, such as KOH in dimethyl sulfoxide (B87167) (DMSO), has also been explored, which can promote the reaction of 2-methylbut-3-yn-2-ol with additional acetylene. researchgate.net
A specific laboratory preparation might involve treating a solution of 2-methyl-3-butyn-2-ol (B105114) in a solvent like light petroleum with a Lindlar catalyst and quinoline (B57606), followed by hydrogenation. prepchem.com However, the core of the synthesis of the starting material itself remains the base-catalyzed condensation of acetone and acetylene.
Table 1: Base-Promoted Synthesis of 2-Methylbut-3-yn-2-ol
| Base/Catalyst System | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
|---|---|---|---|---|
| Potassium Hydroxide (KOH) | Anhydrous | 0–5 | ~75 | |
| KOH/DMSO | - | 80 | - | researchgate.net |
| Potassium Hydroxide | Liquid Ammonia | 30-55 | Up to 92.3 | google.com |
Other Addition and Condensation Approaches
Beyond the classic Favorskii reaction, other methods for the synthesis of 2-methylbut-3-yn-2-ol and its derivatives exist. One such approach involves the use of a Grignard reagent. Acetylene can be reacted with a Grignard reagent to form an acetylide, which then adds to acetone. mdpi.com
Furthermore, 2-methylbut-3-yn-2-ol is a versatile building block itself and participates in various addition and condensation reactions. For instance, it can undergo palladium-catalyzed coupling reactions, such as the Sonogashira coupling, with aryl halides to form more complex structures. researchgate.net While not a direct synthesis of 2-methylbut-3-yn-2-ol, these reactions showcase its utility which is a direct result of its synthetic accessibility. An ionic liquid-promoted three-component domino reaction of propargyl alcohols (like 2-methylbut-3-yn-2-ol), carbon dioxide, and 2-aminoethanols has also been reported, demonstrating novel synthetic routes originating from this compound. mdpi.com
Another interesting transformation involves the reaction of 2-methylbut-3-yn-2-ol with acetylene under superbasic conditions (KOH/DMSO), which can lead to the formation of various addition products, including vinyl ethers and dioxolane derivatives. researchgate.net This highlights the reactivity of the parent molecule and the potential for further functionalization.
Mechanistic Studies of 2 Methylbut 3 Yn 2 Ol Transformations
Oxidation Mechanisms
The oxidation of 2-methylbut-3-yn-2-ol can proceed through various pathways depending on the reaction conditions and the oxidizing agent employed. While the primary focus of research on this compound has been its reduction and carbon-carbon bond-forming reactions, understanding its oxidation is crucial for controlling selectivity in complex syntheses.
Mechanistic studies have shown that the oxidation can be initiated by various reagents. For instance, the chlorine-atom-initiated oxidation of 2-methyl-3-buten-2-ol (B93329), a derivative of 2-methylbut-3-yn-2-ol, has been investigated to understand its atmospheric chemistry. thegoodscentscompany.com Similarly, photooxidation studies of related compounds provide insights into the potential radical-mediated oxidation pathways that could be applicable to 2-methylbut-3-yn-2-ol. thegoodscentscompany.com
In the context of catalyst-driven reactions, the interaction with metal oxide surfaces can facilitate oxidation. The formation of nucleophilic and electrophilic oxygen species on a catalyst surface can lead to selective or total oxidation. researchgate.net For example, in the oxidative dehydrogenation of alkanes, a related process, the redox properties of metal oxide catalysts play a significant role. researchgate.net While specific studies on the detailed oxidation mechanisms of 2-methylbut-3-yn-2-ol are not extensively reported in the provided results, the principles from related catalytic oxidation processes on metal oxides can be inferred. researchgate.net
Reduction and Selective Hydrogenation Pathways
The reduction of 2-methylbut-3-yn-2-ol is a commercially significant transformation, primarily aimed at producing 2-methyl-3-buten-2-ol, a key intermediate in the synthesis of vitamins and fragrances. mdpi.comuu.nlmdpi.com The challenge in this process lies in achieving high selectivity for the semi-hydrogenated product while preventing over-hydrogenation to the fully saturated alcohol, 2-methyl-2-butanol (B152257). uu.nl
Formation of Unsaturated Alcohol Derivatives (e.g., 2-Methyl-3-buten-2-ol)
The selective hydrogenation of the carbon-carbon triple bond in 2-methylbut-3-yn-2-ol (MBY) yields 2-methyl-3-buten-2-ol (MBE). mdpi.com This reaction is a cornerstone in the industrial synthesis of vitamins A and E. mdpi.commdpi.com The process is typically carried out using heterogeneous catalysts, with palladium-based systems being the most extensively studied. mdpi.com The goal is to maximize the production of the desired alkene (MBE) while minimizing the formation of the corresponding alkane. mdpi.com
The reaction pathway involves the addition of hydrogen across the alkyne functionality. mdpi.com The selectivity of this process is highly dependent on the catalyst, solvent, temperature, and pressure. mdpi.comuu.nlmdpi.com For instance, supported copper nanocatalysts have been investigated as a noble-metal-free alternative for the liquid-phase selective hydrogenation of MBY. uu.nl
Regio- and Stereoselective Hydrogenation Studies
The hydrogenation of 2-methylbut-3-yn-2-ol over palladium catalysts is generally regioselective, with hydrogen preferentially adding to the triple bond. However, achieving high stereoselectivity to a specific isomer (cis or trans) of the resulting alkene is a more complex challenge, although less relevant for this specific tertiary alcohol.
Computational studies using Density Functional Theory (DFT) have provided insights into the structure sensitivity of this reaction. unil.ch These studies have examined the adsorption of 2-methylbut-3-yn-2-ol and its hydrogenated derivatives on different palladium crystal faces, such as {100} and {111}. unil.ch The calculations suggest that the activation of the C≡C bond is more favored on planar sites rather than on corner or edge sites of the palladium nanoparticles. unil.ch This understanding is crucial for designing catalysts with specific surface morphologies to enhance selectivity.
Over-hydrogenation Suppression Strategies
A primary challenge in the selective hydrogenation of 2-methylbut-3-yn-2-ol is preventing the subsequent hydrogenation of the desired product, 2-methyl-3-buten-2-ol, to the fully saturated 2-methyl-2-butanol. Several strategies have been developed to suppress this over-hydrogenation.
One effective approach is the use of catalyst modifiers or "poisons". The classic Lindlar catalyst, which consists of palladium on calcium carbonate poisoned with lead, is a well-known example used to achieve high selectivity in alkyne semi-hydrogenation. thieme-connect.de The addition of organic modifiers like quinoline (B57606) can further enhance selectivity by selectively blocking the sites responsible for alkene hydrogenation. thieme-connect.de
Another strategy involves the modification of the catalyst support or the addition of a second metal to create bimetallic catalysts. For example, doping palladium with zinc (PdZn/TiO₂) has been shown to weaken the adsorption of the alkene product, thereby suppressing its further hydrogenation. Similarly, the use of supported intermetallic PdZn catalysts has demonstrated high selectivity and stability in the continuous-flow hydrogenation of 2-methylbut-3-yn-2-ol. mdpi.com
Controlling reaction parameters such as temperature and pressure is also crucial. Lowering the reaction temperature can significantly improve selectivity. uu.nl For instance, with copper nanocatalysts, decreasing the temperature from 180°C to 140°C resulted in a dramatic increase in selectivity towards 2-methyl-3-buten-2-ol, reaching nearly 100% at 50% conversion. uu.nl The strong adsorption of the alkyne reactant compared to the alkene product is a key factor that limits over-hydrogenation at lower temperatures. uu.nl
| Catalyst System | Modifier/Support | Key Finding | Reference |
| Pd | CaCO₃ | Classic Lindlar catalyst for selective alkyne hydrogenation. | thieme-connect.de |
| Pd/TiO₂ | Zn | Doping with zinc weakens alkene adsorption, suppressing over-hydrogenation. | |
| PdZn | TiO₂ | High selectivity and stability in continuous-flow hydrogenation. | mdpi.com |
| Cu | SiO₂ | Lowering reaction temperature significantly increases selectivity. | uu.nl |
Carbon-Carbon Bond Formation Reactions
2-Methylbut-3-yn-2-ol is a valuable building block in organic synthesis, particularly in reactions that form new carbon-carbon bonds. Its terminal alkyne functionality makes it an ideal substrate for a variety of coupling reactions.
Sonogashira Coupling and Related Palladium-Catalyzed Processes
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. walisongo.ac.id 2-Methylbut-3-yn-2-ol is frequently used as the alkyne component in these reactions. walisongo.ac.idbeilstein-journals.orgresearchgate.net The reaction is typically carried out under mild conditions, often at room temperature, using an amine base such as triethylamine. walisongo.ac.id
A significant advantage of using 2-methylbut-3-yn-2-ol is that the hydroxyl group can act as a protecting group for the terminal alkyne. After the coupling reaction, the protecting group can be removed under basic conditions to yield the terminal alkyne. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira coupling reactions. beilstein-journals.orgresearchgate.net These methods are advantageous as they avoid the formation of byproducts from Glaser-type alkyne dimerization, which can occur in the presence of copper. A common catalytic system for copper-free Sonogashira coupling involves palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand, such as tris(p-tolyl)phosphine (P(p-tol)₃), and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.net
The scope of the Sonogashira coupling with 2-methylbut-3-yn-2-ol is broad, accommodating a wide range of aryl bromides with various functional groups, including electron-donating and electron-withdrawing substituents. beilstein-journals.orgresearchgate.net This versatility makes it a valuable tool for the synthesis of complex molecules, including pharmaceutical intermediates. beilstein-journals.org For example, the coupling of 2-methylbut-3-yn-2-ol with 3-bromoaniline (B18343) is a key step in the synthesis of the anticancer drug Erlotinib. beilstein-journals.org
| Catalyst System | Co-catalyst/Ligand | Base | Key Features | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Traditional Sonogashira conditions, mild and efficient. | walisongo.ac.id |
| Pd(OAc)₂ | P(p-tol)₃ | DBU | Copper-free, avoids Glaser coupling byproducts. | beilstein-journals.orgresearchgate.net |
| Pd(OAc)₂ | SPhos or XPhos | TBAF | Used in decarboxylative coupling reactions. | researchgate.net |
Furthermore, palladium-catalyzed processes involving 2-methylbut-3-yn-2-ol extend beyond the standard Sonogashira coupling. For instance, a sequential Sonogashira coupling followed by a carboxylation reaction with carbon dioxide has been reported. mdpi.comencyclopedia.pub This demonstrates the potential for tandem reactions that can rapidly build molecular complexity. Additionally, palladium-catalyzed oxidative deacetonative coupling reactions of 4-aryl-2-methyl-3-butyn-2-ols (derived from 2-methylbut-3-yn-2-ol) with other partners have been developed. rsc.org
Deacetonative Coupling Mechanisms
Deacetonative coupling represents a powerful strategy where 2-methylbut-3-yn-2-ol or its derivatives serve as a stable and less hazardous substitute for gaseous acetylene (B1199291). In these reactions, the C-C triple bond is coupled to another molecule, followed by the base-catalyzed retro-Favorskii elimination of acetone (B3395972) to yield the terminal alkyne product. nih.gov This approach is particularly prominent in palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling.
Palladium-Catalyzed Reactions:
Palladium-based catalysts are highly effective for coupling aryl halides with MBY. A common mechanistic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a ligand exchange or transmetalation step with the acetylide of MBY, which is often generated in situ. The final step is reductive elimination, which forms the C(sp)-C(sp²) bond, yielding the coupled product and regenerating the Pd(0) catalyst. The acetone protecting group is subsequently removed by a base.
Recent advancements have focused on developing copper-free Sonogashira coupling conditions to prevent the formation of undesired Glaser-type alkyne dimerization byproducts. For instance, a system using palladium(II) acetate (Pd(OAc)₂), tris(p-tolyl)phosphine (P(p-tol)₃) as a ligand, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in tetrahydrofuran (THF) has proven highly effective for coupling a wide range of aryl bromides with MBY, achieving excellent yields. beilstein-journals.org The reaction tolerates various functional groups on the aryl bromide, including electron-donating and electron-withdrawing substituents. beilstein-journals.org
A proposed mechanism for the oxidative deacetonative coupling of 4-aryl-2-methyl-3-butyn-2-ols with H-phosphonates involves an initial deacetonative reaction in the presence of a base, followed by ligand exchange between a Pd(II) species and the in situ formed alkyne anion to create an alkynyl-palladium intermediate. rsc.org The Pd(0) species is then oxidized back to the active Pd(II) state by an oxidant like silver oxide to complete the catalytic cycle. rsc.org
Table 1: Examples of Palladium-Catalyzed Deacetonative Coupling Reactions
| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂, P(p-tol)₃ | Aryl Bromides | 2-Methylbut-3-yn-2-ol | DBU | THF | 4-Aryl-2-methyl-3-butyn-2-ols | up to 95% | , beilstein-journals.org |
| Pd(PPh₃)₂Cl₂, Ag₂O | 4-Aryl-2-methyl-3-butyn-2-ols | Dialkyl H-phosphonates | K₃PO₄ | DCE | Alkynylphosphonates | up to 86% | rsc.org, nih.gov |
| Palladacycle, Xphos | Aryl Chlorides | 4-Aryl-2-methyl-3-butyn-2-ols | K₃PO₄ | CH₃CN | Diaryl Acetylenes | up to 96% | sci-hub.se |
Copper-Catalyzed Reactions:
While often used as a co-catalyst with palladium, copper can also independently catalyze deacetonative coupling reactions. A method utilizing copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand in dimethyl sulfoxide (B87167) (DMSO) has been reported for the coupling of MBY derivatives, though its substrate scope is more limited compared to palladium systems.
Nucleophilic Addition Reactions
The electron-rich carbon-carbon triple bond in 2-methylbut-3-yn-2-ol is susceptible to nucleophilic attack, leading to a variety of addition products. These reactions are fundamental to the compound's utility in synthesis.
Hydrogenation:
The selective hydrogenation of MBY to 2-methyl-3-buten-2-ol (MBE) is a classic example of nucleophilic addition and a reaction of significant industrial interest. The mechanism and selectivity of this reaction are highly dependent on the catalyst structure. Studies on palladium nanoparticles have shown that the reaction is structure-sensitive. unil.ch Density Functional Theory (DFT) calculations and experimental results indicate that the hydrogenation of the C≡C triple bond in MBY to a C=C double bond occurs preferentially on the plane sites of palladium nanoparticles (e.g., {100} and {111} faces). unil.ch Conversely, the subsequent hydrogenation of the double bond in MBE to a single bond appears to occur almost exclusively on the low-coordination edge and corner sites of the nanoparticles. unil.ch This difference in site preference is key to achieving high selectivity for the desired alkene, MBE. The presence of a solvent like water can also influence selectivity, though DFT calculations suggest the primary origin of structure sensitivity is electronic rather than solvent-based. unil.ch
Addition of Heteroatom Nucleophiles:
MBY participates in three-component reactions where it traps carbon dioxide and a nucleophile, such as an amino alcohol or a vicinal diol. pku.edu.cn, mdpi.com A proposed mechanism for the reaction with 2-aminoethanols catalyzed by an ionic liquid involves a cascade process. mdpi.com Initially, a carboxylative cyclization of MBY with CO₂ occurs, forming a key α-alkylidene cyclic carbonate intermediate. This is followed by a nucleophilic addition of the amino alcohol to the intermediate, leading to the final 2-oxazolidinone (B127357) product. mdpi.com The catalyst is thought to activate the alkyne's C≡C bond, while the 2-aminoethanol can act as a co-catalyst or base, facilitating the activation of the hydroxyl group on MBY through hydrogen bonding. mdpi.com
Table 2: Nucleophilic Addition Reactions Involving MBY
| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Selective Hydrogenation | H₂ | Pd Nanoparticles | 2-Methyl-3-buten-2-ol | unil.ch |
| Three-Component Reaction | Vicinal Diols, CO₂ | Ag₂CO₃/Xantphos | Cyclic Carbonates | pku.edu.cn |
| Three-Component Reaction | 2-Aminoethanols, CO₂ | [TBDH][TFE] Ionic Liquid | 2-Oxazolidinones | mdpi.com |
Cyclization and Rearrangement Mechanisms
The structural framework of MBY and its derivatives serves as a versatile starting point for synthesizing complex cyclic and rearranged molecules. These transformations are often triggered by acid catalysts, leading to intramolecular reactions.
Acid-Catalyzed Cyclizations and Rearrangements:
In the presence of strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or Lewis acids such as aluminum chloride (AlCl₃), phosphorylallenes derived from MBY undergo complex transformations. beilstein-journals.org In TfOH, these allenes are protonated at the central carbon atom, forming allyl cations that intramolecularly cyclize onto the phosphoryl oxygen to yield stable 1,2-oxaphospholium ions. beilstein-journals.org
In contrast, catalysis by AlCl₃ promotes different pathways. The reaction of a phosphorylallene with benzene (B151609) in the presence of AlCl₃ leads to an intermolecular hydroarylation, followed by an intramolecular Friedel-Crafts-type cyclization to produce indane derivatives. beilstein-journals.org The proposed mechanism suggests that AlCl₃ coordinates to the phosphoryl oxygen, activating the allene (B1206475) system for nucleophilic attack by the arene. This is followed by a second intramolecular cyclization onto the aromatic ring to form the indane skeleton. beilstein-journals.org
Other acid-catalyzed cyclizations include the conversion of 2-(3'-hydroxypropynyl)anilines, formed from the Sonogashira coupling of haloanilines and MBY, into quinolin-4-ones. thieme-connect.com Furthermore, derivatives of MBY are used in cascade reactions, such as the BF₃·OEt₂-initiated cyclization of epoxy-propargyl ethers, which can lead to the formation of complex polycyclic frameworks like hexahydroxanthenes through a tandem cyclization-electrophilic aromatic substitution mechanism. nih.gov
A notable application in terpenoid synthesis involves using a derivative of MBY, 3-chloro-3-methylbut-1-yne, to generate dimethylallene carbene. This carbene reacts in situ with an allylic alcohol to form a cyclopropane (B1198618) ring, a key step in a flexible synthesis of chrysanthemic acid. gla.ac.uk
Table 3: Examples of Cyclization and Rearrangement Reactions
| Starting Material Derived from MBY | Catalyst/Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| (3,3-Dimethylbuta-1,2-dien-1-yl)diphenylphosphine oxide | Trifluoromethanesulfonic acid (TfOH) | Intramolecular Cyclization | 1,2-Oxaphospholium ion | beilstein-journals.org |
| (3,3-Dimethylbuta-1,2-dien-1-yl)diphenylphosphine oxide | AlCl₃ / Benzene | Inter- then Intramolecular Cyclization | Indane derivative | beilstein-journals.org |
| 2-(2-Methylbut-3-yn-2-yloxy)aniline derivative | Acid | Intramolecular Cyclization | Quinolin-4-one | thieme-connect.com |
| 3-Chloro-3-methylbut-1-yne | Base / 3,3-Dimethylallyl alcohol | Carbene Addition / Cyclopropanation | 2-(2'-Methylpropenylidene)-3,3-dimethylcyclopropanemethanol | gla.ac.uk |
Acid-Base Catalyzed Reaction Networks Using MBY as a Probe
The conversion of 2-Methylbut-3-yn-2-ol is a highly valuable model reaction network for characterizing the surface acid-base properties of heterogeneous catalysts. tandfonline.com The reaction of MBY can proceed through distinct pathways, with the product distribution serving as a clear indicator of the nature of the active sites on the catalyst surface. tandfonline.com, researchgate.net
The primary reaction pathways are:
Dehydration (Acid-Catalyzed): On acidic sites, MBY undergoes dehydration to form 3-methyl-3-buten-1-yne (MByne). researchgate.net, psu.edu
Cleavage (Base-Catalyzed): On basic sites, MBY undergoes a retro-Favorskii reaction, cleaving into acetone and acetylene. rsc.org, researchgate.net
Isomerization (Acid-Base or Redox Sites): A third, less common pathway involves isomerization to α,β-unsaturated carbonyl compounds like 3-methyl-3-buten-2-one (B1203178) or 3-methylcrotonaldehyde (prenal). researchgate.net
By analyzing the selectivity towards these products, one can effectively map the acidic versus basic nature of a catalyst's surface. tandfonline.com For example, a purely acidic catalyst like an untreated alumina-pillared clay will almost exclusively yield the dehydration product, MByne. psu.edu In contrast, a strong base like magnesium oxide (MgO) will show high selectivity for acetone and acetylene. researchgate.net, rsc.org
This method has been used to study a wide array of materials, including metal oxides, phosphates, zeolites, and hydrotalcites. tandfonline.com, researchgate.net For instance, studies on AlPO₄ catalysts modified with caesium oxide demonstrated a clear shift in catalytic behavior. Pure AlPO₄ behaved as an acid catalyst, promoting dehydration. rsc.org As the loading of basic caesium oxide increased, the selectivity dramatically shifted towards the base-catalyzed cleavage, reaching 99 mol% for the formation of acetone and acetylene. rsc.org This illustrates how MBY conversion can quantify the modification of a catalyst's surface properties. While this test reaction provides an excellent evaluation of the surface reactivity along an acidic or basic route, it is important to note that this reactivity may not always correlate directly with thermodynamic acid-base parameters. tandfonline.com
Table 4: Catalytic Conversion of MBY over Various Acid-Base Catalysts
| Catalyst | Dominant Surface Property | Selectivity to Dehydration Product (MByne) (%) | Selectivity to Cleavage Products (Acetone + Acetylene) (%) | Reference |
|---|---|---|---|---|
| AlPO₄ | Acidic | High | Low | rsc.org |
| AlPO₄-Cs₂O (30 wt%) | Basic | Low | 99 | rsc.org |
| MgO | Basic | Low | High | researchgate.net |
| γ-Al₂O₃ | Acidic | High | Low | researchgate.net |
| Mg-Al Hydrotalcite | Basic | ~1-2 | ~98-99 | researchgate.net |
| Fluorohectorite-PCH | Acidic | 100 | 0 | psu.edu |
Advanced Applications of 2 Methylbut 3 Yn 2 Ol in Organic Synthesis
Building Block in Complex Molecule Synthesis
The bifunctional nature of 2-methylbut-3-yn-2-ol makes it a valuable precursor for constructing intricate molecular architectures. It is widely employed in the synthesis of natural products, pharmaceuticals, agrochemicals, and other specialty chemicals. innospk.comnordmann.globalbasf.com
2-Methylbut-3-yn-2-ol is a key starting material in the synthesis of various natural products, particularly terpenes and terpenoids. wikipedia.org It serves as an important intermediate in the industrial production of geraniol. wikipedia.org The compound can also be considered a protected form of acetylene (B1199291), which is a fundamental two-carbon building block. wikipedia.org
Furthermore, 2-methylbut-3-yn-2-ol is a precursor to 2-methyl-3-buten-2-ol (B93329), another significant compound in natural product synthesis. nih.govnih.govprepchem.com The conversion is typically achieved through selective hydrogenation of the alkyne group. prepchem.com 2-Methyl-3-buten-2-ol is of interest due to its non-enzymatic formation from dimethylallyl pyrophosphate (DMADP), a key intermediate in the biosynthesis of isoprenoids. nih.govnih.gov
The following table summarizes key transformations of 2-methylbut-3-yn-2-ol in the synthesis of natural product precursors.
| Starting Material | Reagent(s) | Product | Application |
| 2-Methylbut-3-yn-2-ol | Lindlar Catalyst, H2 | 2-Methyl-3-buten-2-ol | Precursor for terpenoids |
| 2-Methylbut-3-yn-2-ol | Base (e.g., NaH) | Deprotected Alkyne | General building block |
This table illustrates the role of 2-methylbut-3-yn-2-ol as a precursor in the synthesis of building blocks for natural products.
The versatility of 2-methylbut-3-yn-2-ol extends to the synthesis of intermediates for the pharmaceutical and agrochemical industries. innospk.comnordmann.globalbasf.com Its derivatives are integral components in the synthesis of various active pharmaceutical ingredients (APIs). beilstein-journals.orgnih.gov
A notable application is in the synthesis of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol, a key intermediate for the anticancer drug Erlotinib. nih.gov This synthesis is often achieved through a Sonogashira coupling reaction between 2-methylbut-3-yn-2-ol and an appropriately substituted aryl halide. beilstein-journals.orgnih.gov The development of copper-free Sonogashira coupling methods has been a significant advancement in this area, mitigating issues with copper contamination in the final pharmaceutical product. nih.gov
The compound is also utilized in the synthesis of propargylic alcohols, which are important structural motifs in many biologically active molecules. researchgate.net The Carreira alkynylation, for example, employs 2-methylbut-3-yn-2-ol for the enantioselective addition of an alkyne to an aldehyde. researchgate.net
The table below highlights some pharmaceutical and agrochemical intermediates synthesized from 2-methylbut-3-yn-2-ol.
| Intermediate | Synthetic Route | Application |
| 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | Sonogashira Coupling | Precursor to Erlotinib (anticancer) |
| Chiral Propargylic Alcohols | Carreira Alkynylation | Building blocks for various APIs |
| General Intermediates | Various Reactions | Used in pesticides and other agrochemicals |
This interactive table showcases the role of 2-methylbut-3-yn-2-ol in producing key intermediates for the pharmaceutical and agrochemical sectors.
Beyond pharmaceuticals and agrochemicals, 2-methylbut-3-yn-2-ol is a valuable intermediate in the production of a wide array of specialty chemicals. innospk.combasf.com These include fragrances, cosmetics, and dyestuffs. oecd.org Its ability to undergo various chemical transformations makes it a versatile building block for creating molecules with specific desired properties. ontosight.ai
The industrial production of 2-methylbut-3-yn-2-ol itself involves the condensation of acetone (B3395972) and acetylene. wikipedia.orgwikipedia.org This process, often referred to as the Favorskii reaction, can be catalyzed by a base. wikipedia.org The large-scale availability of this compound facilitates its widespread use in the specialty chemical industry. wikipedia.org
Functionalization and Derivatization Strategies
The reactivity of the alkyne and hydroxyl groups in 2-methylbut-3-yn-2-ol allows for a diverse range of functionalization and derivatization strategies. These strategies are employed to create more complex molecules with tailored properties for specific applications. ontosight.ai
A significant application of 2-methylbut-3-yn-2-ol is in the synthesis of aryl-substituted propargylic alcohols. beilstein-journals.orgresearchgate.net This is most commonly achieved through the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. beilstein-journals.orgwalisongo.ac.id
In this reaction, 2-methylbut-3-yn-2-ol is coupled with various aryl halides to introduce an aryl group onto the alkyne. beilstein-journals.orgwalisongo.ac.id The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. walisongo.ac.id However, copper-free Sonogashira protocols have been developed to avoid the formation of undesired homocoupling byproducts. beilstein-journals.orgresearchgate.net A variety of functional groups on the aryl halide are tolerated in this reaction. beilstein-journals.org
The resulting aryl-substituted propargylic alcohols are valuable intermediates. nih.gov The tertiary alcohol group can be removed under basic conditions in a retro-Favorskii reaction to yield a terminal arylalkyne. wikipedia.orgnih.gov
The following table provides an overview of a typical Sonogashira coupling reaction using 2-methylbut-3-yn-2-ol.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 2-Methylbut-3-yn-2-ol | Aryl Halide (e.g., 4-bromoanisole) | Pd(OAc)2, P(p-tol)3, DBU | 4-Aryl-2-methylbut-3-yn-2-ol |
This table outlines the key components and product of a Sonogashira coupling reaction for the synthesis of aryl-substituted propargylic alcohols.
2-Methylbut-3-yn-2-ol is a valuable reagent in the field of click chemistry, specifically in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. researchgate.net
The terminal alkyne of 2-methylbut-3-yn-2-ol readily reacts with organic azides in the presence of a copper(I) catalyst to yield triazole derivatives. nih.gov The resulting products, 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, are of interest for their potential biological activities, including antifungal properties. nih.gov
Furthermore, these triazole-containing molecules can be used as monomers in polymerization reactions. psu.edu The hydroxyl group on the triazole formed from 2-methylbut-3-yn-2-ol can be dehydrated to create a vinyl group, yielding a functionalized vinyl-triazole monomer. psu.edu These monomers can then be polymerized to create novel materials with unique properties. psu.edu
The table below summarizes the synthesis of triazole derivatives from 2-methylbut-3-yn-2-ol.
| Alkyne | Azide | Catalyst | Product | Application |
| 2-Methylbut-3-yn-2-ol | Aromatic Azide | Cu(OAc)2, Sodium Ascorbate | 2-(1-Aryl-1H-1,2,3-triazol-4-yl)propan-2-ol | Antifungal agent, Monomer precursor |
This interactive table demonstrates the use of 2-methylbut-3-yn-2-ol in click chemistry to synthesize functionalized triazoles.
Preparation of Alkynylphosphonates
A notable application of 2-methylbut-3-yn-2-ol is in the synthesis of alkynylphosphonates. A palladium-catalyzed oxidative deacetonative coupling reaction has been developed for this purpose. rsc.org This method involves the reaction of 4-aryl-2-methyl-3-butyn-2-ols with dialkyl H-phosphonates, offering a practical route to alkynylphosphonates using the relatively inexpensive 4-aryl-2-methyl-3-butyn-2-ols as the alkyne source. rsc.org
The process can also be carried out as a one-pot reaction starting from aryl bromides, 2-methylbut-3-yn-2-ol, and dialkyl H-phosphonates. rsc.org This consecutive Sonogashira/deacetonative coupling strategy is advantageous as it avoids the need for expensive terminal alkynes. rsc.org The initial Sonogashira reaction between the aryl bromide and 2-methylbut-3-yn-2-ol is followed by the deacetonative coupling to yield the desired alkynylphosphonate in moderate to high yields. rsc.org
A study demonstrated the effectiveness of a catalyst system comprising Pd(OAc)₂, PPh₃, K₃PO₄, and DMSO for the coupling of aryl halides with terminal alkynes and the subsequent deacetonative coupling using a 4-aryl-2-methylbut-3-yn-2-ol as a precursor. researchgate.net For certain substrates, an iminophosphine ligand was found to be more effective than triphenylphosphine. researchgate.net Another approach involves a base-free direct synthesis of alkynylphosphonates from alkynes and H-phosphonates catalyzed by Cu₂O. rsc.org
Table 1: Examples of Alkynylphosphonate Synthesis
| Starting Materials | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| 4-Aryl-2-methyl-3-butyn-2-ols, Dialkyl H-phosphonates | Palladium catalyst | Alkynylphosphonates | - |
| Aryl bromides, 2-Methylbut-3-yn-2-ol, Dialkyl H-phosphonates | Pd(OAc)₂, PPh₃, CuI, Et₃N | Alkynylphosphonates | 55-90% rsc.org |
Use as a Protected Acetylene Equivalent
2-Methylbut-3-yn-2-ol serves as a valuable protected equivalent of acetylene in various organic transformations, particularly in coupling reactions. wikipedia.org Its use prevents the undesired multiple reactions that can occur with acetylene itself. wikipedia.org The 2-hydroxy-2-propyl group acts as a protecting group that can be removed under basic conditions to regenerate the terminal alkyne. wikipedia.org
This strategy is frequently employed in Sonogashira coupling reactions. wikipedia.org For instance, 2-methylbut-3-yn-2-ol can be coupled with aryl halides in a palladium-catalyzed reaction. sigmaaldrich.com The resulting aryl-substituted 2-methylbut-3-yn-2-ol can then be deprotected by treatment with a base to yield the corresponding terminal arylacetylene. wikipedia.org This method provides a more controlled alternative to using trimethylsilylacetylene (B32187) for the same purpose. wikipedia.orgwikipedia.org
The deprotection step, often referred to as a retro-Favorskii reaction, typically involves heating the substituted 2-methylbut-3-yn-2-ol with a base, such as sodium hydride or potassium hydroxide (B78521), in a suitable solvent. wikipedia.org This liberates the desired terminal alkyne and acetone. wikipedia.org
Table 2: Deprotection Conditions for Aryl-Substituted 2-Methylbut-3-yn-2-ols
| Substrate | Reagents/Conditions | Product |
|---|
Role in Enantioselective Synthesis
2-Methylbut-3-yn-2-ol plays a significant role in enantioselective synthesis, enabling the preparation of chiral molecules with high stereocontrol.
One prominent application is the enantioselective addition of 2-methylbut-3-yn-2-ol to aldehydes. nih.gov This reaction, catalyzed by a chiral complex, provides access to optically active propargylic alcohols. sigmaaldrich.com For example, the use of a catalyst system comprising Zn(OTf)₂ and (+)-N-methylephedrine facilitates the addition to a variety of aldehydes, yielding the corresponding chiral alcohols in high enantiomeric excess. sigmaaldrich.comnih.gov Subsequent removal of the protecting group affords optically active terminal acetylenes, which are versatile building blocks in asymmetric synthesis. nih.gov
Furthermore, 2-methylbut-3-yn-2-ol is utilized in three-component coupling reactions to synthesize chiral propargylic amines. rsc.orgrsc.org A copper(I) bromide-catalyzed reaction between 2-methylbut-3-yn-2-ol, an aldehyde, and pyrrolidine (B122466) or 1,2,3,4-tetrahydroisoquinoline, in the presence of a chiral ligand like (R,R)-N-Pinap, produces the corresponding chiral propargylamines in high yields and excellent enantiomeric excess (91 to >99% ee). rsc.org The dimethylcarbinol unit of 2-methylbut-3-yn-2-ol is crucial for achieving high enantioselectivity and can be readily removed later to generate a terminal alkyne for further functionalization. rsc.orgrsc.org
Table 3: Enantioselective Reactions Involving 2-Methylbut-3-yn-2-ol
| Reaction Type | Reactants | Catalyst/Ligand | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Aldehyde Addition | 2-Methylbut-3-yn-2-ol, Aldehydes | Zn(OTf)₂, (+)-N-methylephedrine | Optically active propargylic alcohols | High |
Catalytic Research Facilitated by 2 Methylbut 3 Yn 2 Ol
Heterogeneous Catalysis Studies
Heterogeneous catalysis, where the catalyst and reactants exist in different phases, is a cornerstone of industrial chemistry. 2-Methylbut-3-yn-2-ol is frequently employed in these studies to evaluate and develop solid catalysts.
Palladium-Based Catalysts for Selective Hydrogenation
The selective hydrogenation of 2-methylbut-3-yn-2-ol (MBY) to 2-methyl-3-buten-2-ol (B93329) (MBE) is a reaction of significant industrial importance, as MBE is a key intermediate in the synthesis of vitamins A and E, as well as various fragrances. mdpi.comresearchgate.net Palladium-based catalysts are the most extensively studied for this transformation due to their high activity.
Research has focused on enhancing the selectivity towards the desired alkene (MBE) and preventing over-hydrogenation to the corresponding alkane, 2-methyl-2-butanol (B152257) (MBA). researchgate.net Studies have shown that the structure of the palladium catalyst plays a crucial role. For instance, the reduction of the triple bond to a double bond appears to be more efficient on planar surfaces of palladium nanoparticles, whereas the full saturation to the alkane is more likely to occur on edge and corner sites. unil.ch
The support material for the palladium nanoparticles also significantly influences catalytic performance. For example, a 1 wt. % Pd/γ-Al2O3 catalyst has demonstrated high activity in the continuous hydrogenation of MBY. mdpi.com High-temperature reduction of this catalyst can lead to the formation of Pd-Al species, which alter the electronic properties of the palladium and improve selectivity to MBE, achieving up to 97%. mdpi.com Similarly, Pd/ZnO catalysts have been shown to exhibit higher initial activity and selectivity to MBE compared to the commercial Lindlar catalyst under identical operating conditions. rsc.org
The size of the palladium nanoparticles is another critical factor. In the solvent-free hydrogenation of MBY, the initial turnover frequency (TOF), a measure of catalytic activity, was observed to double as the particle size increased from 6 to 13 nm. researchgate.net Interestingly, while the reaction rate was dependent on particle size, the selectivity to MBE was not. researchgate.net
Table 1: Performance of Various Palladium-Based Catalysts in 2-Methylbut-3-yn-2-ol Hydrogenation
| Catalyst | Support | Selectivity to MBE (%) | Key Findings | Reference |
| Pd | γ-Al2O3 | 97 | Formation of Pd-Al species at high reduction temperatures enhances selectivity. | mdpi.com |
| Pd | ZnO | High | Higher initial activity and selectivity compared to Lindlar catalyst. | rsc.org |
| Pd Nanoparticles | None (isolated) | Not size-dependent | Reaction rate increases with particle size (6-13 nm). | researchgate.net |
| PdZn | Ti0.8Zn0.2O1.8 | 98.2 | Zinc-doped titania support provided high selectivity and stability. | mdpi.com |
Metal Oxide Catalysts and Surface Acido-Basic Characterization
2-Methylbut-3-yn-2-ol (MBOH) is utilized as a probe molecule to characterize the acid-base properties of metal oxide catalyst surfaces. tandfonline.com The reaction of MBOH on these surfaces can proceed through different pathways, each catalyzed by either acidic or basic sites. This allows for the evaluation of the nature and strength of these active sites. tandfonline.com
For instance, the conversion of MBOH has been used to study the surface properties of materials like magnesium-aluminum hydrotalcites, various metal oxides, zeolites, and phosphates. tandfonline.comresearchgate.net On hydrotalcites, which are basic materials, the reaction of MBOH yields almost exclusively base-catalyzed products. researchgate.net In contrast, on acidic materials like AlPO4, the reaction pathways are influenced by the presence and strength of acid sites. The addition of cesium oxide to AlPO4 was found to reduce both the number and strength of acid sites. researchgate.net
The reaction of MBOH can lead to the formation of 2-methylbut-1-en-3-yne through dehydration on acidic sites, or 3-methylbut-2-enal via isomerization. researchgate.net This makes MBOH a more informative probe molecule than other alcohols like isopropanol (B130326) for characterizing the reactivity of a surface along either an acidic or a basic route. tandfonline.com
Investigations of Other Transition Metal Catalysts (e.g., Cobalt, Nickel, Copper)
While palladium remains the most common catalyst for 2-methylbut-3-yn-2-ol hydrogenation, other transition metals such as cobalt, nickel, and copper have also been investigated. scribd.com Copper-based catalysts, often in conjunction with palladium, have been explored for coupling reactions involving 2-methylbut-3-yn-2-ol. For instance, a palladium/copper system is effective for the cross-coupling of bromobenzene (B47551) with 2-methylbut-3-yn-2-ol. researchgate.net A novel catalytic system of CCl4-TMEDA-CuCl has been shown to facilitate the dimerization of terminal acetylenes, including 2-methylbut-3-yn-2-ol, under mild conditions. mdpi.com
Complexes of cobalt and nickel with specific ligands have also been synthesized and their catalytic activities explored, for example, in the ring-opening polymerization of ε-caprolactone. chemrestech.com These studies highlight the versatility of 2-methylbut-3-yn-2-ol as a substrate in exploring the catalytic potential of a broader range of transition metals.
Homogeneous Catalysis Applications
In homogeneous catalysis, the catalyst is in the same phase as the reactants. 2-Methylbut-3-yn-2-ol has been used in homogeneous catalytic systems, particularly for hydrosilylation reactions. For example, platinum complexes have been used to catalyze the hydrosilylation of 2-methylbut-3-yn-2-ol with triethylsilane. researchgate.net This reaction benefits from thermomorphic conditions, which allow for the effective recovery of the catalyst. researchgate.net
Palladium-catalyzed reactions in a homogeneous phase are also common. The Sonogashira coupling, a cross-coupling reaction to form carbon-carbon bonds, can be performed with 2-methylbut-3-yn-2-ol and aryl bromides using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand.
Mechanistic Elucidation in Catalytic Transformations
Understanding the mechanism of a catalytic reaction is crucial for optimizing reaction conditions and catalyst design. The hydrogenation of 2-methylbut-3-yn-2-ol serves as a model reaction for such mechanistic studies.
Kinetic Modeling of Catalytic Reactions
Kinetic modeling is a powerful tool for understanding the intricacies of catalytic reactions. For the three-phase hydrogenation of 2-methylbut-3-yn-2-ol, a Langmuir-Hinshelwood mechanism is often applied. researchgate.netrsc.org This model assumes noncompetitive adsorption between hydrogen and the organic molecules on the catalyst's active sites. rsc.org
By developing a general kinetic model, researchers can simulate the reaction and predict the concentration profiles of the reactants and products under various conditions, including temperature, pressure, and catalyst loading. researchgate.net Such models have been successfully developed for the hydrogenation of MBY over commercial palladium-based catalysts and have been validated with experimental data. researchgate.net
Kinetic studies have also been performed on Pd/TiO2 catalysts, revealing apparent activation energies of 12 kJ/mol for the hydrogenation of MBY to MBE, and 9 kJ/mol for the subsequent hydrogenation of MBE to MBA. mdpi.com These kinetic parameters are essential for understanding the reaction pathways and for designing more efficient catalytic processes.
Computational Approaches to Catalyst Design and Performance
Computational methods, particularly Density Functional Theory (DFT), have become instrumental in understanding and predicting the catalytic performance in reactions involving 2-Methylbut-3-yn-2-ol (MBY). These theoretical studies provide deep insights into reaction mechanisms, adsorption behaviors, and the influence of catalyst structure on activity and selectivity, thereby guiding the rational design of more efficient catalysts.
A combined experimental and theoretical study on the conversion of MBY over magnesium oxide (MgO) surfaces highlighted the significant role of surface hydroxyl groups. acs.org DFT calculations revealed that while hydroxyl groups are not directly involved in the reaction with MBY, they modify the basic properties of adjacent bare Mg²⁺-O²⁻ pairs, which are the active sites for MBY adsorption and conversion. acs.org This modification leads to a lower activation energy for the reaction. A similar beneficial effect was predicted when another MBY molecule is co-adsorbed near the reacting molecule. acs.org
In the context of selective hydrogenation of MBY to 2-methyl-3-buten-2-ol (MBE), DFT has been employed to unravel the structure sensitivity of palladium (Pd) catalysts. unil.ch Studies on a Pd₃₀ cluster model, which presents both {100} and {111} facets, showed that the triple bond of MBY is preferentially activated on planar sites rather than on corner or edge atoms. unil.ch Conversely, the double bond of the desired product, MBE, is more readily activated on low-coordination sites like edges and corners. unil.ch These computational findings help to explain why catalysts with specific facet exposure can exhibit higher selectivity. The calculations also indicated that the over-hydrogenation pathways are primarily controlled by the adsorption energies on different sites rather than the specific topology of those sites. unil.ch
Furthermore, DFT calculations have been used to investigate the carboxylation of propargylic alcohols like MBY with CO₂. bohrium.com These studies help to elucidate the activation modes of the reactants and the bifunctional nature of catalysts, such as silver(I) complexes, which can activate both the alcohol and CO₂. bohrium.com Similarly, in the conversion of CO₂ into 1,3-oxazinan-2-ones using MBY as a substrate, DFT was used to model the interaction between a metal-organic framework (MOF) catalyst and the reactants, revealing π-π interactions between the phenyl ring of the catalyst and the C≡C triple bond of MBY. chinesechemsoc.org
These computational investigations provide a molecular-level understanding that is crucial for optimizing reaction conditions and for the de novo design of catalysts with enhanced performance for specific transformations of 2-Methylbut-3-yn-2-ol.
Development of Novel Catalyst Systems
The unique structure of 2-Methylbut-3-yn-2-ol has spurred the development of innovative catalyst systems designed for specific, highly selective transformations. Research has focused on creating both chiral catalysts for producing enantiomerically pure compounds and robust supported catalysts for improved industrial applicability.
Chiral Catalyst Development for Enantioselective Reactions
The synthesis of chiral propargylic alcohols and amines is a significant goal in organic synthesis, and 2-Methylbut-3-yn-2-ol often serves as a key building block or model substrate in the development of catalysts for these asymmetric reactions. nih.govacs.org Enantioselective alkyne addition to aldehydes and imines is a primary strategy for creating these valuable chiral molecules. nih.govnih.gov
A variety of chiral ligands and metal complexes have been developed to facilitate these transformations with high enantioselectivity. Notable examples include:
BINOL-based systems : (S)-BINOL, in conjunction with Ti(OiPr)₄ and a dialkylzinc reagent (e.g., Et₂Zn or Me₂Zn), has been shown to catalyze the nucleophilic addition of alkynes to aldehydes effectively. nih.gov Modifications of the BINOL framework, such as the inclusion of internal Lewis basic sites, can promote the formation of the active alkynylzinc nucleophile at lower temperatures. thieme-connect.com
ProPhenol Ligands : Commercially available ProPhenol ligands combined with dialkylzinc reagents have been successfully used for the enantioselective addition of a wide range of zinc alkynylides to various aldehydes, achieving high yields and enantioselectivity. nih.gov
Imidazole-based P,N-Ligands : For the more challenging enantioselective alkyne addition to nitrones, tunable axially chiral imidazole-based P,N-ligands have been developed. nih.govacs.org A copper-catalyzed protocol using these ligands overcomes issues of reactivity and selectivity, providing access to chiral propargyl N-hydroxylamines. nih.govacs.org
Ruthenium Complexes : A tandem catalytic system using a Brønsted acid (CF₃SO₃H) and a fluorinated chiral diamine Ru(II) complex has been developed for the one-pot synthesis of chiral alcohols from alkynes. rsc.org This system demonstrates a positive fluorine effect, where the fluorinated catalyst and solvent enhance both reactivity and enantioselectivity. rsc.org
The development of these chiral catalysts enables the conversion of prochiral substrates into single enantiomers, a critical process for the synthesis of pharmaceuticals and other biologically active molecules.
Supported and Nanomaterial-Based Catalysts
To enhance catalyst stability, reusability, and ease of separation, significant research has been dedicated to immobilizing active catalytic species on solid supports and developing nanomaterial-based catalysts for reactions involving 2-Methylbut-3-yn-2-ol. These heterogeneous catalysts are particularly important for industrial-scale processes like selective hydrogenation.
The selective hydrogenation of MBY to 2-methyl-3-buten-2-ol (MBE), an intermediate for vitamins, is a benchmark reaction for testing supported catalysts. uu.nl
Supported Copper Nanocatalysts : Copper nanoparticles supported on silica (B1680970) (Cu/SiO₂) have been investigated as a cost-effective alternative to noble metal catalysts. uu.nlresearchgate.net Studies have shown that the particle size of the copper nanoparticles significantly influences both activity and selectivity. For instance, 7 nm Cu nanoparticles were found to be intrinsically more active and selective than 2 nm particles for the liquid-phase hydrogenation of MBY. uu.nlresearchgate.net By lowering the reaction temperature, selectivities approaching 100% to MBE could be achieved at 50% conversion. uu.nlresearchgate.net
Supported Palladium Catalysts : Palladium remains a highly effective metal for alkyne hydrogenation. Doping Pd catalysts with other metals, such as zinc (PdZn/TiO₂), can weaken the adsorption of the intermediate alkene, thereby suppressing over-hydrogenation to the fully saturated alcohol. Palladium nanoparticles supported on materials like γ-Al₂O₃ are also used. Research on size- and shape-controlled Pd nanocrystals has further elucidated the structure-sensitivity of this reaction. unil.ch
Bimetallic and Embedded Catalysts : Novel catalyst structures, such as palladium nanoparticles embedded in molybdenum carbide (Pd/Mo₂C), have been developed. rsc.org These materials can exhibit unique electronic properties and high stability, leading to enhanced catalytic performance in the semi-hydrogenation of alkynes like MBY. rsc.org
The table below summarizes findings from studies on supported and nanomaterial-based catalysts for the hydrogenation of 2-Methylbut-3-yn-2-ol.
| Catalyst System | Support Material | Key Findings | Reference |
| Copper Nanoparticles | SiO₂ | 7 nm particles showed higher intrinsic activity and selectivity compared to 2 nm particles. Selectivity to MBE reached ~100% at 140°C and 50% conversion. | uu.nlresearchgate.net |
| Palladium-Zinc | TiO₂ | Doping with Zn weakens alkene adsorption, suppressing over-hydrogenation. | |
| Palladium Nanoparticles | γ-Al₂O₃ | Used for selective hydrogenation to cis-2-Methyl-3-buten-2-ol under mild conditions. | |
| Palladium Nanoparticles | Molybdenum Carbide (Mo₂C) | Embedded structure provides high stability and selectivity for semi-hydrogenation. | rsc.org |
| Palladium | ZnO | A kinetic model based on a Langmuir-Hinshelwood mechanism was developed, showing high selectivity to MBE compared to Lindlar catalysts. | rsc.org |
These advancements in heterogeneous catalysis not only improve the efficiency and sustainability of reactions involving 2-Methylbut-3-yn-2-ol but also provide fundamental insights into catalyst design for a broad range of chemical transformations.
Advanced Analytical and Computational Techniques for Studying 2 Methylbut 3 Yn 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 2-methylbut-3-yn-2-ol and its derivatives. iucr.orgethernet.edu.etbbhegdecollege.com Typical ¹H NMR spectra exhibit characteristic signals for the different proton environments within the molecule. For instance, in a deuterochloroform (CDCl₃) solvent, the two methyl groups (CH₃) appear as a singlet, the hydroxyl proton (-OH) also presents as a singlet, and the acetylenic proton (C≡C-H) gives another distinct singlet. iucr.org Similarly, ¹³C NMR spectroscopy provides signals for the quaternary carbon, the methyl carbons, and the two sp-hybridized carbons of the alkyne group. iucr.org
Beyond simple structural confirmation, NMR is invaluable for mechanistic studies. acs.orgbeilstein-journals.org By monitoring reactions involving 2-methylbut-3-yn-2-ol over time, it is possible to identify the formation of intermediates and products. For example, in a reaction where 2-methylbut-3-yn-2-ol is a starting material, the disappearance of its characteristic NMR signals and the appearance of new signals corresponding to the product can be tracked to determine reaction kinetics and elucidate the reaction pathway. acs.orgchinesechemsoc.org In some cases, specialized NMR techniques can be used to study the formation of transient cationic intermediates, providing crucial evidence for proposed reaction mechanisms. beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Methylbut-3-yn-2-ol and a Derivative.
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |
|---|---|---|---|---|
| 2-Methylbut-3-yn-2-ol | ¹H | 1.64 (6H), 2.67 (1H) | s, s | CDCl₃ |
| 2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine | ¹H | 1.64 (6H), 2.67 (1H), 8.64 (2H) | s, s, s | CDCl₃ |
| 2-Methylbut-3-yn-2-ol | ¹³C | 31.1, 65.5 | - | CDCl₃ |
| 2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine | ¹³C | 31.1, 65.5, 74.1, 102.4, 117.8, 159.4, 161.1 | - | CDCl₃ |
Data sourced from iucr.org
Vibrational Spectroscopy (FTIR, Raman) for Reaction Monitoring and Intermediate Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a powerful means to monitor reactions involving 2-methylbut-3-yn-2-ol and identify key functional groups. The characteristic vibrational modes of the alkyne (C≡C) and hydroxyl (-OH) groups are particularly useful.
In FTIR spectroscopy, the C≡C stretching vibration typically appears in the region of 2100-2260 cm⁻¹, while the O-H stretch is observed as a broad band around 3200-3600 cm⁻¹. The C≡C-H stretch is also a sharp peak around 3300 cm⁻¹. chinesechemsoc.org For instance, in a reaction where the alkyne functionality is consumed, the intensity of the C≡C stretching band will decrease over time. chinesechemsoc.org This allows for real-time monitoring of the reaction progress. The disappearance of the O-H and C≡C-H stretching vibrations at 3364.7 cm⁻¹ and 3294.9 cm⁻¹, respectively, has been used to indicate the activation of 2-methylbut-3-yn-2-ol by a base in a reaction. chinesechemsoc.org
Raman spectroscopy provides complementary information. The C≡C bond, being highly polarizable, often gives a strong Raman signal, making it an excellent probe for reactions involving the alkyne moiety.
Mass Spectrometry (MS) in Reaction Profiling
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of 2-methylbut-3-yn-2-ol and its reaction products. It is instrumental in reaction profiling, allowing for the identification of various species present in a reaction mixture. Gas chromatography-mass spectrometry (GC-MS) is a common setup where the components of a reaction mixture are first separated by gas chromatography and then detected by a mass spectrometer. iucr.org
In the mass spectrum of 2-methylbut-3-yn-2-ol, the molecular ion peak [M]⁺ can be observed, confirming its molecular weight. Fragmentation patterns in the mass spectrum can also provide structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition of molecules with high accuracy, which is crucial for confirming the identity of new compounds formed in a reaction. rsc.org
X-ray Crystallography of Derivatives and Co-crystals
For example, the crystal structure of 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine monohydrate, a derivative of 2-methylbut-3-yn-2-ol, has been determined. iucr.orgiucr.org In this structure, the two hydroxyl groups are oriented in opposite directions relative to the pyridine (B92270) ring plane. iucr.orgiucr.org The crystal packing is stabilized by a network of hydrogen bonds involving the pyridine nitrogen, the hydroxyl groups, and water molecules, forming a ribbon-like structure. iucr.orgiucr.org Such detailed structural analysis is invaluable for understanding intermolecular interactions and designing new materials. researchgate.net Co-crystallization with other molecules can also provide insights into non-covalent interactions. rcsb.orgpdbj.org
Table 2: Selected Crystallographic Data for a Derivative of 2-Methylbut-3-yn-2-ol.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|---|---|---|
| 2,6-Bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine monohydrate | C₁₅H₁₉NO₃ | Orthorhombic | Fdd2 | 31.9834 | 27.7358 | 6.661 | crystallography.net |
| 2-Chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine | C₉H₉ClN₂O | Monoclinic | P2₁/c | 10.379 | 10.597 | 9.098 | iucr.org |
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying the properties and reactivity of 2-methylbut-3-yn-2-ol at the molecular level.
DFT calculations can provide detailed information about the electronic structure of 2-methylbut-3-yn-2-ol, including its molecular orbitals (HOMO and LUMO) and charge distribution. This information is crucial for understanding its reactivity. rsc.org For example, the calculated adsorption energies of 2-methylbut-3-yn-2-ol on a palladium catalyst surface using DFT helped to explain the structure sensitivity and high selectivity observed in its hydrogenation. unil.ch The calculations showed that the C≡C moiety is primarily activated by the plane sites of the palladium catalyst. unil.ch DFT has also been used to investigate the interactions between 2-methylbut-3-yn-2-ol and other molecules, such as in the formation of complexes with metal-organic frameworks. chinesechemsoc.org
A significant strength of DFT is its ability to model reaction pathways and characterize transition states. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed. This allows for the prediction of the most likely reaction mechanism.
For instance, in the hydrogenation of 2-methylbut-3-yn-2-ol on a palladium surface, DFT calculations were used to locate the transition states for both the hydrogenation of the alkyne to an alkene and the subsequent over-hydrogenation to an alkane. unil.ch The properties of these transition states were characterized by analyzing their normal modes, identified by imaginary harmonic vibrational frequencies. unil.ch This level of detail provides a fundamental understanding of the reaction mechanism and can guide the design of more efficient and selective catalytic processes. unil.chstackexchange.com
Emerging Research Directions and Future Perspectives on 2 Methylbut 3 Yn 2 Ol
Sustainable Synthesis Routes and Green Chemistry Applications
The chemical industry's shift towards sustainability has spurred research into greener synthetic methods involving 2-methylbut-3-yn-2-ol. These efforts align with the principles of green chemistry by improving energy efficiency, utilizing renewable feedstocks, and minimizing hazardous waste.
A significant area of research is the selective hydrogenation of 2-methylbut-3-yn-2-ol to produce 2-methyl-3-buten-2-ol (B93329), a key intermediate in the synthesis of vitamins and fragrances. acs.orguu.nl Traditional methods often rely on Lindlar-type catalysts, which contain toxic lead. uu.nl Modern approaches focus on lead-free palladium-based catalysts, such as Pd/γ-Al₂O₃, in continuous-flow systems. acs.orguu.nl These processes not only avoid toxic additives but also enhance selectivity and reduce waste, embodying key principles of green manufacturing. acs.org
Furthermore, 2-methylbut-3-yn-2-ol is being explored as a substrate for carbon dioxide (CO₂) fixation, a critical goal for sustainable chemistry. Researchers have developed cascade reactions where 2-methylbut-3-yn-2-ol, amino alcohols, and CO₂ are converted into valuable heterocyclic compounds like 1,3-oxazinan-2-ones and 2-oxazolidinones. researchgate.netnih.gov These reactions, often catalyzed by robust metal-organic frameworks or simple copper salts, demonstrate an eco-friendly pathway to valorize CO₂ under mild conditions. researchgate.netacs.org
Another green advancement is the development of copper-free Sonogashira coupling reactions. nih.gov By eliminating the need for a copper co-catalyst, these methods prevent the formation of undesired Glaser-type alkyne dimerization products and reduce the use of toxic metals. The synthesis of chrysanthemic acid, a component of synthetic pyrethrins, from 2-methylbut-3-yn-2-ol also represents a step towards sustainability, as it originates from inexpensive and simple feedstocks like acetone (B3395972) and acetylene (B1199291). mdpi.comrsc.org
Table 1: Overview of Green Chemistry Applications
| Green Chemistry Approach | Reaction | Catalyst/Reagents | Key Sustainable Feature | Source(s) |
|---|---|---|---|---|
| Avoiding Toxic Reagents | Selective Hydrogenation | Pd/γ-Al₂O₃ | Replaces toxic lead-based Lindlar catalysts. | acs.org, uu.nl |
| Avoiding Toxic Reagents | Sonogashira Coupling | Pd(OAc)₂ / P(p-tol)₃ | Eliminates the need for a copper co-catalyst. | nih.gov |
| CO₂ Utilization | Synthesis of 1,3-oxazinan-2-ones | Metal-Organic Framework / DBU | Fixes CO₂ into valuable chemical products. | researchgate.net |
| CO₂ Utilization | Synthesis of α-Methylene Cyclic Carbonates | [(PPh₃)₂Ag]₂CO₃ | Carboxylative cyclization occurs at ambient temperature and pressure. | acs.org |
| Atom Economy | Synthesis of Chrysanthemic Acid | Base-catalyzed reaction | Utilizes simple, inexpensive starting materials (acetone, acetylene). | mdpi.com |
Advanced Material Science Applications (e.g., Molecular Rotors, Polymers)
The unique bifunctionality of 2-methylbut-3-yn-2-ol makes it a valuable monomer and functionalizing agent in materials science, particularly in the synthesis of advanced polymers and molecular machines.
In polymer chemistry, 2-methylbut-3-yn-2-ol is used as a key building block for conjugated polymers. Through palladium-catalyzed Sonogashira coupling reactions, it can be polymerized with dihaloarenes to create linear and hyperbranched poly(arylene-ethynylene)s. researchgate.net These materials are of interest for their potential applications in electronics and photonics due to their conjugated backbones. Additionally, 2-methylbut-3-yn-2-ol has been shown to act as a potent cross-linking agent for polyacrylamide gels in acidic conditions. researchgate.net This property is relevant in industrial applications such as the formulation of acid-gelling polymers used in the oil and gas sector. researchgate.net
A particularly innovative application is in the construction of molecular rotors. These are molecules designed to perform controlled rotational motion within a crystalline solid or on a surface. In the synthesis of asymmetric rotators with a 1,4-bis(ethynyl)bicyclo[2.2.2]octane (BCO) core, 2-methylbut-3-yn-2-ol serves as an ideal protecting group for one of the terminal alkynes. mdpi.com Its use allows for the selective functionalization of the other alkyne terminus, a critical step in creating complex, asymmetric rotors and "polyrotors". mdpi.com The 2-hydroxyisopropyl group can be easily removed later in the synthesis, highlighting the compound's utility in the programmed assembly of molecular machinery. researchgate.netmdpi.com
Table 2: Applications in Advanced Material Science
| Material Type | Role of 2-Methylbut-3-yn-2-ol | Synthetic Method | Potential Application | Source(s) |
|---|---|---|---|---|
| Conjugated Polymers | Monomer | Sonogashira Polymerization | Electronics, Photonics | researchgate.net |
| Gelling Polymers | Cross-linking Agent | Acid-catalyzed reaction with polyacrylamide | Industrial Gellants (e.g., for oilfields) | researchgate.net |
| Molecular Rotors | Protecting Group / Precursor | Sonogashira Coupling / Deprotection | Molecular Machines, Functional Materials | mdpi.com, researchgate.net |
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The integration of classical organic reactions with modern automation technologies like flow chemistry and high-throughput screening (HTS) is revolutionizing chemical synthesis and discovery. 2-Methylbut-3-yn-2-ol is increasingly featured in these advanced workflows.
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch flask, offers numerous advantages, including superior temperature control, enhanced safety for handling hazardous reagents, and improved scalability. The selective hydrogenation of 2-methylbut-3-yn-2-ol is a prime example of a process that benefits from this technology. acs.orguu.nl Continuous-flow hydrogenation on supported palladium catalysts allows for precise control over reaction parameters, leading to high selectivity for the desired alkene product, 2-methyl-3-buten-2-ol. acs.orguu.nl This method is considered a greener and more efficient manufacturing approach, particularly for the pharmaceutical and fragrance industries. acs.orgsciencemadness.org Studies using microcapillary reactors with catalytic coatings have demonstrated high productivity and stability for this reaction. rsc.org
In the realm of drug discovery, 2-methylbut-3-yn-2-ol has been utilized as a versatile building block in high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of thousands of chemical compounds for biological activity. In a campaign to identify novel inhibitors of the Hepatitis C virus (HCV), scientists synthesized a library of benzofuran (B130515) derivatives. nih.gov 2-Methylbut-3-yn-2-ol was incorporated as one of the terminal alkyne moieties via Sonogashira coupling to explore the structure-activity relationship (SAR). nih.gov Its inclusion in the compound library demonstrates its utility as a reliable and adaptable component for generating chemical diversity in the search for new therapeutic agents. nih.gov
Exploration of Novel Mechanistic Discoveries and Synthetic Transformations
Ongoing research continues to uncover new reactivity patterns and mechanistic details for reactions involving 2-methylbut-3-yn-2-ol, leading to novel synthetic transformations and a deeper understanding of its chemical behavior.
Mechanistic studies using Density Functional Theory (DFT) have provided significant insights into the structure-sensitivity of its hydrogenation on palladium catalysts. These computational models have elucidated how the adsorption and activation of the alkyne and the resulting alkene intermediate differ on various palladium crystal faces ({100} vs. {111}) and site topologies (plane vs. corner/edge atoms), explaining the high selectivity observed under specific conditions. The decomposition of 2-methylbut-3-yn-2-ol is also employed as a probe reaction to characterize the acid-base properties of heterogeneous catalysts like hydrotalcites, providing a tool to predict catalytic behavior.
Several novel synthetic transformations have been developed. One such example is a palladium-catalyzed oxidative deacetonative coupling reaction between 4-aryl-2-methyl-3-butyn-2-ols and dialkyl H-phosphonates. This method provides a new, practical route to synthesize valuable alkynylphosphonates, using the starting material as an inexpensive alkyne source. Another innovative transformation is its use in a Sonogashira cross-coupling to functionalize complex heterocyclic scaffolds, such as 2-oxa-bicyclo[2.2.1]heptanes, demonstrating its utility in late-stage modification of intricate molecules. The cascade reaction with CO₂ and aminopropanols to form 1,3-oxazinan-2-ones, investigated through NMR and DFT, has revealed that the catalyst and a base (DBU) work synergistically to activate the C≡C triple bond and the hydroxyl group of the respective substrates. researchgate.net
Table 3: Summary of Novel Mechanistic and Synthetic Discoveries
| Discovery Type | Reaction/Process | Method/Catalyst | Key Finding/Application | Source(s) |
|---|---|---|---|---|
| Mechanistic Insight | Selective Hydrogenation | DFT Calculations | Explained the origin of structure sensitivity and high selectivity on different Pd crystal faces. | |
| Catalyst Characterization | Catalyst Probe Reaction | Decomposition on Hydrotalcites | Used to determine the relative concentrations of acid and base sites on catalysts. | |
| Novel Transformation | Deacetonative C-P Coupling | Pd-Catalysis | New route to alkynylphosphonates from 4-aryl-2-methyl-3-butyn-2-ols. | |
| Novel Transformation | Cascade Reaction | Metal-Organic Framework / DBU | Synthesis of 1,3-oxazinan-2-ones via synergistic activation of substrates and CO₂. | researchgate.net |
| Novel Transformation | Decarboxylative Coupling | Pd(OAc)₂ / SPhos or XPhos | Synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides and 4-hydroxy-4-methyl-2-pentynoic acid. | nih.gov |
Q & A
Q. What are the standard spectroscopic techniques for characterizing 2-Methylbut-3-yn-1-ol, and how are spectral data interpreted?
- Methodological Answer : this compound is typically characterized using 1H/13C NMR , IR spectroscopy , and mass spectrometry . Key NMR signals include:
- 1H NMR : A singlet for the hydroxyl proton (~1.5 ppm, exchangeable), a triplet for the terminal alkyne proton (~2.1 ppm), and methyl group resonances (~1.2-1.4 ppm).
- 13C NMR : The alkyne carbons appear at ~70-80 ppm (sp-hybridized carbons), with methyl carbons at ~20-25 ppm.
IR spectroscopy confirms the hydroxyl group (broad peak ~3200-3600 cm⁻¹) and alkyne stretch (~2100-2260 cm⁻¹). Cross-validation with databases like PubChem ensures accuracy .
Q. How can synthetic routes for this compound be optimized for yield and purity?
- Methodological Answer : Common synthesis involves alkyne hydration or Grignard reactions . For example:
- Hydration of 3-methylbut-1-yne under acidic conditions (e.g., HgSO₄ catalyst) yields the target alcohol.
- Optimization : Control reaction temperature (20-40°C), use anhydrous solvents, and employ distillation for purification (bp ~98-99°C, density 0.824 g/mL). Monitor by TLC or GC-MS to track intermediates .
Q. What purification strategies are effective for removing common impurities in this compound synthesis?
- Methodological Answer : Impurities like unreacted alkyne or dehydration byproducts (e.g., alkenes) are removed via:
- Fractional distillation (due to bp differences).
- Column chromatography (silica gel, hexane/ethyl acetate eluent).
- Crystallization in cold ether/hexane mixtures. Purity is confirmed by GC-MS or HPLC (>95% area under the curve) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways, such as alkyne-electrophile interactions. Databases like REAXYS and PISTACHIO validate predicted intermediates. For example:
- Alkyne proton acidity (pKa ~25) predicts nucleophilic behavior.
- Frontier Molecular Orbital (FMO) analysis identifies sites for electrophilic attack .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NOE effects in NMR) are addressed by:
- 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity.
- X-ray crystallography for absolute configuration (if crystalline).
- Cross-referencing with PubChem or CAS databases to rule out isomeric impurities. For example, distinguishing this compound from 3-Methylbut-2-yn-1-ol requires precise HMBC correlations .
Q. How does steric hindrance influence the regioselectivity of this compound in catalytic reactions?
- Methodological Answer : The bulky methyl group adjacent to the alkyne directs reactivity. For instance:
- In Sonogashira couplings , the alkyne reacts preferentially at the less hindered terminal position.
- Hydrogenation with Lindlar’s catalyst yields cis-alkenes, while steric effects slow over-reduction to alkanes. Kinetic studies (e.g., time-resolved IR) quantify these effects .
Q. What methodologies validate the biological interactions of this compound with enzymes or receptors?
- Methodological Answer :
- Molecular docking (AutoDock Vina) predicts binding affinities to targets like cytochrome P450.
- In vitro assays (e.g., fluorescence quenching) measure enzyme inhibition.
- Metabolic profiling (LC-MS/MS) identifies metabolites formed via oxidation or conjugation. For example, hydroxylation at the methyl group generates ketone derivatives .
Q. How can empirical data reconcile discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Sensitivity analysis identifies error sources (e.g., solvent effects in DFT).
- High-throughput screening tests predicted reactions under varied conditions (pH, temperature).
- Statistical validation (e.g., χ² tests) compares theoretical vs. observed yields. For example, deviations in alkyne hydration rates may arise from solvent polarity not modeled in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
